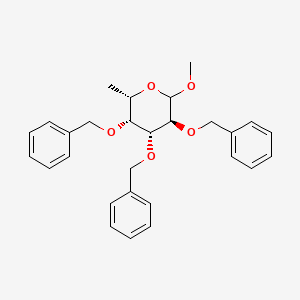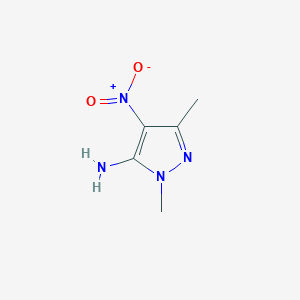
2-Methyl-5-(trifluoromethyl)benzyl chloride
Descripción general
Descripción
“2-Methyl-5-(trifluoromethyl)benzyl chloride” is a chemical compound with the empirical formula C9H8ClF3 . It is a clear light yellow liquid .
Molecular Structure Analysis
The molecular weight of “2-Methyl-5-(trifluoromethyl)benzyl chloride” is 208.61 . The InChI code is 1S/C9H8ClF3/c1-6-2-3-8(9(11,12)13)4-7(6)5-10/h2-4H,5H2,1H3 and the SMILES string is FC(F)(F)c1ccccc1C(Cl)=O .Chemical Reactions Analysis
“2-Methyl-5-(trifluoromethyl)benzyl chloride” is known to react with 2-benzo[b]thienyllithium to yield 6-fluorobenzo[b]naphtho[2,3-d]thiophene .Physical And Chemical Properties Analysis
“2-Methyl-5-(trifluoromethyl)benzyl chloride” is a clear light yellow liquid . It has a molecular weight of 208.61 . The density is 1.416 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
Development of Agrochemicals
In agrochemical research, 2-Methyl-5-(trifluoromethyl)benzyl chloride serves as a precursor for developing new pesticides and herbicides. The incorporation of the trifluoromethyl group into agrochemicals can improve their efficacy and environmental stability, making them more effective against pests and weeds while reducing the frequency of application .
Material Science Innovations
The compound is also explored in material science for creating advanced materials with unique properties. For instance, it can be used in the synthesis of polymers and coatings that require specific characteristics such as resistance to heat, chemicals, and degradation. The trifluoromethyl group contributes to the durability and performance of these materials .
Catalysis Research
In catalysis, 2-Methyl-5-(trifluoromethyl)benzyl chloride can be utilized to modify catalysts, enhancing their selectivity and efficiency. The compound’s structural features allow for fine-tuning the electronic properties of catalysts, which is crucial in various chemical reactions .
Organic Synthesis Methodology
This compound is instrumental in developing new methodologies for organic synthesis. It can act as a building block for constructing complex organic molecules, including natural products and novel organic frameworks. Its reactivity and stability under different conditions make it a versatile reagent in synthetic chemistry .
Fluorine Chemistry Research
Lastly, 2-Methyl-5-(trifluoromethyl)benzyl chloride is significant in the field of fluorine chemistry. Researchers study its reactions and interactions to understand better the role of fluorine atoms in chemical compounds. This knowledge is crucial for designing new fluorinated compounds with desired properties for various applications .
Safety And Hazards
“2-Methyl-5-(trifluoromethyl)benzyl chloride” is classified as Acute Tox. 3 Oral according to the GHS06 hazard classification . It is considered hazardous and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .
Propiedades
IUPAC Name |
2-(chloromethyl)-1-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-6-2-3-8(9(11,12)13)4-7(6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZJZUFMXLLABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379622 | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)benzyl chloride | |
CAS RN |
225656-63-3 | |
| Record name | 2-(Chloromethyl)-1-methyl-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225656-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide](/img/structure/B1597485.png)
![2,2-Bis[4-(3-aminophenoxy)phenyl]propane](/img/structure/B1597487.png)
![2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597489.png)


![Methyl (1R,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1597494.png)






